molecular formula C28H36N2O4 B2902742 5-(3-Azepan-1-yl-2-hydroxy-propoxy)-1-benzyl-2-methyl-1H-indole-3-carboxylic acid ethyl ester CAS No. 347368-79-0

5-(3-Azepan-1-yl-2-hydroxy-propoxy)-1-benzyl-2-methyl-1H-indole-3-carboxylic acid ethyl ester

Cat. No.: B2902742
CAS No.: 347368-79-0
M. Wt: 464.606
InChI Key: MRQMXKCLXVJFDF-UHFFFAOYSA-N
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Description

Ethyl 5-(3-(azepan-1-yl)-2-hydroxypropoxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a benzyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Azepan-1-yl-2-hydroxy-propoxy)-1-benzyl-2-methyl-1H-indole-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the benzyl group and the azepane ring. Common reagents used in these reactions include indole derivatives, benzyl halides, and azepane derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are used to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-(azepan-1-yl)-2-hydroxypropoxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various substituted indole derivatives .

Scientific Research Applications

Ethyl 5-(3-(azepan-1-yl)-2-hydroxypropoxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Azepan-1-yl-2-hydroxy-propoxy)-1-benzyl-2-methyl-1H-indole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(3-(azepan-1-yl)-2-hydroxypropoxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate is unique due to its combination of an indole core, benzyl group, and azepane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1-benzyl-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O4/c1-3-33-28(32)27-21(2)30(18-22-11-7-6-8-12-22)26-14-13-24(17-25(26)27)34-20-23(31)19-29-15-9-4-5-10-16-29/h6-8,11-14,17,23,31H,3-5,9-10,15-16,18-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQMXKCLXVJFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCCCCC3)O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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